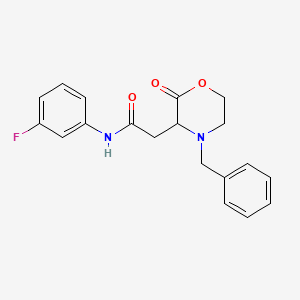![molecular formula C16H8N2O2 B11046238 Benzo[b]phenazine-6,11-dione](/img/structure/B11046238.png)
Benzo[b]phenazine-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]phenazine-6,11-dione (BPD) is a π-conjugated N-heterocyclic compound. Its chemical formula is C16H8N2O2. BPD contains dual redox-active groups, namely quinone and pyrazine. These features make it an interesting material for various applications .
Preparation Methods
Synthetic Routes::
Functionalization of Benzo[b]phenazine-6,11-dione: Researchers have developed synthetic routes to prepare functionalized derivatives of BPD.
Industrial Production Methods: While specific industrial-scale methods are not widely documented, BPD can be synthesized using standard organic chemistry techniques. These methods involve cyclization reactions and subsequent functionalization.
Chemical Reactions Analysis
BPD undergoes several types of reactions:
Oxidation: BPD can be oxidized to form its quinone form.
Reduction: Reduction of BPD leads to its dihydroquinone form.
Substitution: BPD can undergo nucleophilic substitution reactions. Common reagents include oxidizing agents (e.g., potassium dichromate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products:
BPD Quinone: Formed upon oxidation.
BPD Dihydroquinone: Result of reduction.
Scientific Research Applications
BPD finds applications in various fields:
Energy Storage: BPD has been employed as a cathode material in aqueous zinc-ion batteries (ZIBs) due to its redox activity and stability.
Materials Science: Researchers explore BPD derivatives for organic electronics, sensors, and optoelectronic devices.
Medicine: Although not extensively studied, BPD’s redox properties may have potential therapeutic applications.
Mechanism of Action
The exact mechanism by which BPD exerts its effects depends on the context. In energy storage, it participates in reversible redox reactions during battery cycling. In other applications, BPD’s interactions with molecular targets and pathways remain an active area of research.
Comparison with Similar Compounds
BPD stands out due to its dual redox-active groups (quinone and pyrazine). Similar compounds include other π-conjugated N-heterocycles like phenazines, quinones, and pyrazines.
Properties
Molecular Formula |
C16H8N2O2 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
benzo[b]phenazine-6,11-dione |
InChI |
InChI=1S/C16H8N2O2/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)17-11-7-3-4-8-12(11)18-14/h1-8H |
InChI Key |
QDORCAFTCNTEPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=NC4=CC=CC=C4N=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperazine-1-carboxylate](/img/structure/B11046155.png)
![4-[(2,4-dichlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046157.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046160.png)
![4-(2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl)morpholine](/img/structure/B11046166.png)
![3-amino-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11046170.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11046177.png)
![{amino[2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-3-yl]methylidene}propanedinitrile](/img/structure/B11046179.png)
![N-{[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11046183.png)
![2-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11046191.png)
![N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide](/img/structure/B11046194.png)
![7-hydroxy-5-(4-methoxyphenyl)-2-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11046209.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11046213.png)

![ethyl 4-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B11046227.png)
